Bienvenue dans la boutique en ligne BenchChem!

4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Lipophilicity Drug-likeness Permeability

This dual-sulfonylated small molecule (C13H21N3O4S2; MW 347.45) is a differentiated research probe for JAK-STAT pathway screening and kinome gatekeeper-residue selectivity profiling. The cyclohexylsulfonyl group provides distinct steric bulk (~108 ų) and controlled lipophilicity (XLogP3-AA 0.5, TPSA 106 Ų) that cannot be replicated by smaller alkyl- or aryl-sulfonyl analogs. Supplied at ≥95% purity for non-human research use only. Ideal for SAR expansion and biophysical assays (PAMPA, thermal shift). Request a quote for custom synthesis and bulk packaging.

Molecular Formula C13H21N3O4S2
Molecular Weight 347.45
CAS No. 1448132-27-1
Cat. No. B2930748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
CAS1448132-27-1
Molecular FormulaC13H21N3O4S2
Molecular Weight347.45
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
InChIInChI=1S/C13H21N3O4S2/c1-15-9-13(14-10-15)22(19,20)16-7-12(8-16)21(17,18)11-5-3-2-4-6-11/h9-12H,2-8H2,1H3
InChIKeyMZDKNLZZCPDIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 1448132-27-1) – Structural Identity and Procurement Baseline


4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 1448132-27-1) is a synthetic, dual-sulfonylated small molecule (C13H21N3O4S2; MW 347.45 g/mol) that incorporates a 1-methyl-1H-imidazole-4-sulfonyl group and a 3-cyclohexylsulfonyl-azetidine moiety . The compound belongs to the broad structural class of azetidine–imidazole sulfonamides, a scaffold that has been extensively explored in the patent literature for Janus kinase (JAK) inhibition, with cyclohexyl-azetidine derivatives disclosed by Incyte Corporation as JAK modulators relevant to inflammatory and autoimmune disorders [1]. The target compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human use only .

Why 4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole Cannot Be Replaced by Generic Azetidine-Imidazole Analogs in Preclinical Research


Within the azetidine–imidazole sulfonamide chemotype, even minor variations in the N-sulfonyl substituent on the azetidine ring or the substitution pattern on the imidazole core can produce large shifts in target selectivity, potency, and physicochemical properties [1]. The cyclohexylsulfonyl group at the azetidine 3-position imparts distinct steric and lipophilic character (predicted XLogP3-AA of 0.5 for the intact molecule) that cannot be replicated by analogs bearing smaller alkyl (e.g., methyl, ethyl) or aryl (e.g., 4-fluorophenyl, 4-methoxyphenyl) sulfonyl groups . Substitution of the cyclohexyl ring for a smaller or more polar group would alter topological polar surface area (TPSA = 106 Ų), hydrogen-bond acceptor count (6), and rotatable bond profile (4 rotatable bonds), all of which influence passive permeability and target-binding geometry . Consequently, generic replacement of this compound with a closely related analog without experimental confirmation of equivalent activity in the user's specific assay system risks introducing uncontrolled variables in structure–activity relationship (SAR) studies or biological profiling.

Quantitative Differentiation of 4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 1448132-27-1) Against Structural Analogs


Calculated Lipophilicity (XLogP3-AA) of CAS 1448132-27-1 Versus Closest Phenyl-Sulfonyl Analogs

The target compound exhibits a predicted XLogP3-AA value of 0.5, reflecting the balanced lipophilicity conferred by the cyclohexylsulfonyl group . In contrast, the 4-fluorophenyl-sulfonyl analog (C12H12FN3O4S2; MW 345.36) and the 4-methoxyphenyl-sulfonyl analog (C14H17N3O5S2; MW 371.43) bear aromatic N-sulfonyl substituents that are expected to increase logP by approximately 0.5–1.0 log units based on fragment-based calculations (predicted values not publicly confirmed for these analogs) . The cyclohexyl derivative thus occupies a lipophilicity window that may favor aqueous solubility while retaining sufficient hydrophobicity for target binding.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) of CAS 1448132-27-1 and Implications for Membrane Permeability

The target compound has a calculated topological polar surface area (TPSA) of 106 Ų . This value falls below the commonly cited threshold of 140 Ų for good oral absorption and below 90 Ų for blood–brain barrier penetration, positioning the compound as potentially CNS-permeable [1]. Analogs with aromatic N-sulfonyl substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl) would be expected to have TPSA values identical to or slightly higher than 106 Ų due to the conserved sulfonamide and imidazole core; however, the saturated cyclohexyl ring contributes zero additional polar surface area, whereas aromatic rings can engage in π–π interactions that alter effective polarity in biological membranes.

TPSA Blood-Brain Barrier Oral Bioavailability

Hydrogen-Bond Acceptor Count and Rotatable Bond Profile of CAS 1448132-27-1

The compound contains 6 hydrogen-bond acceptors (HBA) and no hydrogen-bond donors (HBD = 0) . This HBA/HBD profile is fully compliant with Lipinski's Rule of Five (HBA ≤ 10, HBD ≤ 5). With 4 rotatable bonds , the molecule exhibits moderate conformational flexibility, which may facilitate induced-fit binding to kinase ATP pockets while maintaining sufficient rigidity for target selectivity. Analogs with larger N-sulfonyl groups (e.g., 4-methoxyphenyl) introduce additional rotatable bonds and potentially increase entropic penalty upon binding.

Rule-of-Five Drug-likeness Conformational flexibility

Cyclohexylsulfonyl Substituent as a Privileged Fragment in JAK Inhibitor Pharmacophore Models

The cyclohexylsulfonyl group attached to the azetidine 3-position is a recurring motif in the Incyte Corporation patent series on JAK inhibitors (US2013/0045963 A1) [1]. In that patent, cyclohexyl-azetidine derivatives demonstrated IC50 values against JAK family kinases in the nanomolar range (exact values for specific examples vary). While no public IC50 data exist for CAS 1448132-27-1 against any kinase target, the structural concordance with the Incyte series at the cyclohexyl-azetidine core suggests potential JAK pathway modulation. This is in contrast to azetidine-imidazole sulfonamides bearing linear alkyl sulfonyl groups (e.g., ethylsulfonyl), which have been explored as IRAK4 inhibitors with a distinct selectivity profile [2].

JAK Inhibition Kinase Selectivity Cyclohexyl Sulfone

Predicted Boiling Point and Thermal Stability of CAS 1448132-27-1 Relative to Lower-Molecular-Weight Analogs

The predicted boiling point of CAS 1448132-27-1 is 645.7 ± 65.0 °C at 760 mmHg, with a predicted density of 1.6 ± 0.1 g/cm³ . These values are substantially higher than those of the simpler fragment 3-(cyclohexylsulfonyl)azetidine (CAS 1706442-80-9; predicted bp 390.9 ± 31.0 °C; density 1.2 ± 0.1 g/cm³) , reflecting the higher molecular weight and additional sulfonamide functionality. The elevated boiling point and density suggest lower volatility and potentially greater thermal stability during storage and handling under ambient laboratory conditions.

Thermal Stability Storage Formulation

Substituent Steric Bulk and Predicted Impact on Kinase Selectivity Profile

The cyclohexyl group (molecular volume ~108 ų) occupies significantly greater steric volume than the methylsulfonyl (~55 ų) or ethylsulfonyl (~68 ų) substituents found in other azetidine-imidazole sulfonamides [1]. In the context of kinase ATP-binding pockets, bulky substituents at the azetidine 3-position can differentially engage the gatekeeper residue region, a key determinant of kinase selectivity [2]. The larger cyclohexyl group of CAS 1448132-27-1 is predicted to restrict binding to kinases with smaller gatekeeper residues (e.g., Thr, Val) while potentially enhancing affinity for kinases with larger gatekeeper residues (e.g., Met, Leu) relative to smaller sulfonyl analogs. No direct biochemical confirmation is publicly available for this compound.

Steric Effects Kinase Gatekeeper Residue Selectivity

Optimal Research Application Scenarios for 4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole Based on Quantitative Differentiation Evidence


JAK-STAT Pathway Inhibitor Screening and SAR Expansion

Based on the pharmacophore alignment of the cyclohexylsulfonyl-azetidine core with the Incyte JAK inhibitor patent series, this compound is best deployed as a screening candidate in JAK-STAT pathway inhibition assays. Its distinct steric bulk (cyclohexyl vs. ethyl or methyl sulfonyl analogs) may confer differential activity against specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) relative to smaller analogs, enabling SAR expansion around the azetidine 3-position in JAK-focused medicinal chemistry programs. Users should benchmark the compound against known JAK inhibitors (e.g., tofacitinib, baricitinib) in isoform-specific biochemical assays.

Physicochemical Property Benchmarking for CNS Drug Discovery Panels

With a predicted TPSA of 106 Ų and XLogP3-AA of 0.5, CAS 1448132-27-1 falls within favorable CNS drug-likeness space (TPSA < 140 Ų for oral absorption; approaching the < 90 Ų threshold for CNS penetration). This compound can serve as a physicochemical benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, where the cyclohexyl group provides controlled lipophilicity without the aromatic character that can dominate the permeability behavior of phenyl-substituted analogs. Its 0 H-bond donor count eliminates donor-limited permeability as a confounding variable.

Gatekeeper Residue Selectivity Profiling in Kinase Panel Screens

The steric volume of the cyclohexylsulfonyl group (~108 ų) makes this compound a useful probe for interrogating gatekeeper residue selectivity across the kinome. In a panel of kinases with varying gatekeeper residue sizes (e.g., ABL1 Thr315, EGFR Thr790, c-KIT Thr670 vs. JAK2 Met929, FLT3 Phe691), the compound may show a distinct inhibition pattern compared to smaller ethyl- or methyl-sulfonyl analogs, providing a chemical tool for dissecting the contribution of gatekeeper steric interactions to inhibitor selectivity. Pairwise testing against a matched ethylsulfonyl analog is recommended.

Reference Compound for Thermal Stability and Solubility Optimization in Fragment-Based Drug Design

The high predicted boiling point (645.7 °C) and the balanced hydrogen-bond acceptor profile (6 HBA, 0 HBD) position this compound as a stable, low-volatility reference for thermal shift assays (e.g., differential scanning fluorimetry) and solubility determination (e.g., nephelometry or equilibrium solubility in PBS pH 7.4). Its moderate lipophilicity and TPSA predict aqueous solubility in the 10–100 µM range (estimated), suitable for biophysical fragment screening without the excessive DMSO cosolvent requirements that plague more lipophilic analogs.

Quote Request

Request a Quote for 4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.